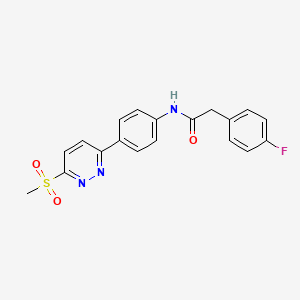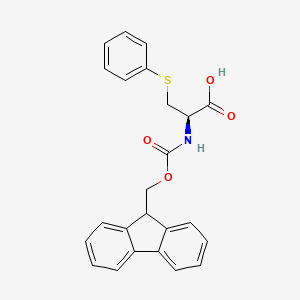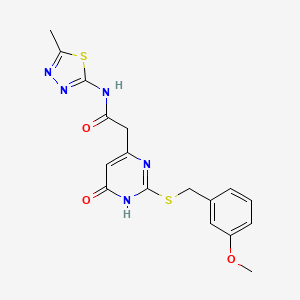![molecular formula C10H8F3NO2S B2576729 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid CAS No. 453557-66-9](/img/structure/B2576729.png)
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid” is a specialty product used in proteomics research . It has a molecular formula of C10H8F3NO2S and a molecular weight of 263.24 .
Molecular Structure Analysis
The InChI code for “2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid” is 1S/C10H8F3NO2S/c11-7(8(12)13)3-5-17-9-6(10(15)16)2-1-4-14-9/h1-2,4H,3,5H2,(H,15,16) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid” is a solid substance . Its melting point is between 123 - 125 degrees Celsius .Applications De Recherche Scientifique
Therapeutic Applications and Biochemical Properties
Lipid Modification and Cardiovascular Health : Prolonged-release nicotinic acid has been used in dyslipidaemia treatment, showing efficacy in increasing high-density lipoprotein (HDL) cholesterol and reducing lipoprotein(a) levels. It is effective in combination with statins for patients not achieving lipid goals with monotherapy or requiring additional correction of specific lipid abnormalities. Nicotinic acid slows atherosclerotic progression and may produce regression of atherosclerosis in patients on stable statin therapy, making it a logical choice for treating atherogenic dyslipidaemia commonly associated with type 2 diabetes mellitus and the metabolic syndrome (McCormack & Keating, 2005).
Mechanisms of Action in Lipid Metabolism : Nicotinic acid is the most potent clinical treatment for lowering LDL and VLDL cholesterol while raising HDL cholesterol. The elucidation of mechanisms by which nicotinic acid affects the lipoprotein profile, including the identification of G-protein-coupled receptor 109A as the receptor for nicotinic acid, has provided insights into its lipid-modifying effects. Additionally, emerging evidence of nonlipid-mediated anti-inflammatory effects of nicotinic acid, such as direct enhancement of adiponectin secretion, demonstrates its novel atheroprotective role (Digby, Lee, & Choudhury, 2009).
Environmental Impact and Degradation
- Polyfluoroalkyl Chemicals Degradation : The environmental fate and degradation of polyfluoroalkyl chemicals, which include precursors to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), have been studied. These chemicals, due to their potential toxic profiles and persistence, are subjects of regulations. Studies on microbial degradation, defluorination potential, and identification of novel degradation intermediates are essential for evaluating environmental impacts and informing biodegradation pathways and environmental monitoring strategies (Liu & Mejia Avendaño, 2013).
Anticancer Potential
- Anticancer Applications : Novel derivatives of nicotinic acid have shown promising anticancer properties. Nicotinic acid and its derivatives exhibit a wide variety of biological activities, making them significant in the development of anticancer drugs. Synthetic approaches and investigations into the anticancer potential of nicotinamide derivatives highlight the ongoing research efforts to develop efficient anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2S/c11-7(8(12)13)3-5-17-9-6(10(15)16)2-1-4-14-9/h1-2,4H,3,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTRKVVFQXNLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide](/img/structure/B2576648.png)
![5-[(4-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2576649.png)
![N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-6-methylsulfanylpyridine-3-carboxamide](/img/structure/B2576650.png)
![3-(3,3-dimethyl-2-oxobutyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2576652.png)
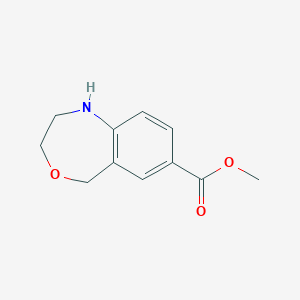
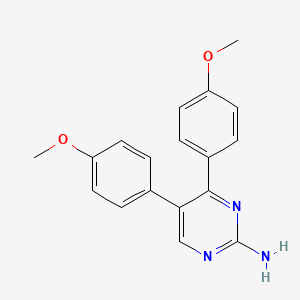
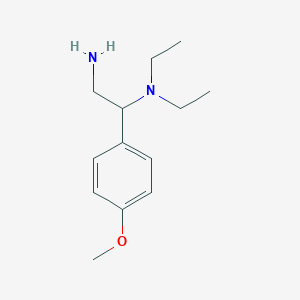
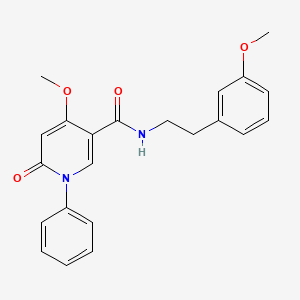
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide](/img/structure/B2576662.png)
![N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2576664.png)
